molecular formula C13H13N3OS B11854387 Imidazo[1,2-c]quinazolin-2(3H)-one, 3-[2-(methylthio)ethyl]- CAS No. 61381-34-8

Imidazo[1,2-c]quinazolin-2(3H)-one, 3-[2-(methylthio)ethyl]-

Cat. No.: B11854387
CAS No.: 61381-34-8
M. Wt: 259.33 g/mol
InChI Key: APEOGQLYDMGDMN-UHFFFAOYSA-N
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Description

Imidazo[1,2-c]quinazolin-2(3H)-one, 3-[2-(methylthio)ethyl]- is a heterocyclic compound that features a fused imidazoquinazoline core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-c]quinazolin-2(3H)-one, 3-[2-(methylthio)ethyl]- typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that utilize readily available starting materials and environmentally benign reaction conditions. The use of photocatalysis and green chemistry principles is emphasized to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-c]quinazolin-2(3H)-one, 3-[2-(methylthio)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted imidazoquinazolines with diverse functional groups .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of imidazo[1,2-c]quinazolin-2(3H)-one, 3-[2-(methylthio)ethyl]- involves its interaction with specific molecular targets and pathways. It is known to inhibit key enzymes and receptors involved in cancer cell proliferation and inflammation. The compound’s ability to modulate signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway and histone deacetylase (HDAC) activity contributes to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-c]quinazolin-2(3H)-one, 3-[2-(methylthio)ethyl]- stands out due to its unique structural features and the presence of a methylthioethyl group, which enhances its biological activity and specificity. Its ability to undergo diverse chemical reactions and its broad range of applications in scientific research further highlight its significance .

Properties

CAS No.

61381-34-8

Molecular Formula

C13H13N3OS

Molecular Weight

259.33 g/mol

IUPAC Name

3-(2-methylsulfanylethyl)-3H-imidazo[1,2-c]quinazolin-2-one

InChI

InChI=1S/C13H13N3OS/c1-18-7-6-11-13(17)15-12-9-4-2-3-5-10(9)14-8-16(11)12/h2-5,8,11H,6-7H2,1H3

InChI Key

APEOGQLYDMGDMN-UHFFFAOYSA-N

Canonical SMILES

CSCCC1C(=O)N=C2N1C=NC3=CC=CC=C32

Origin of Product

United States

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